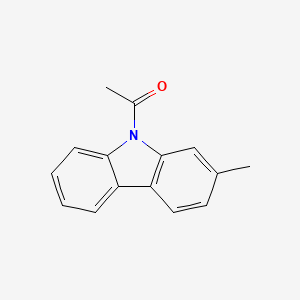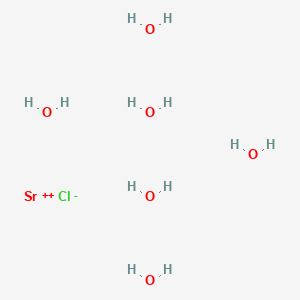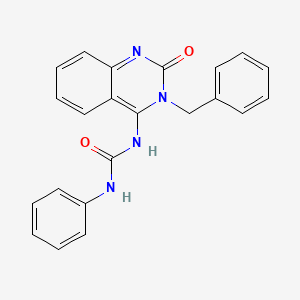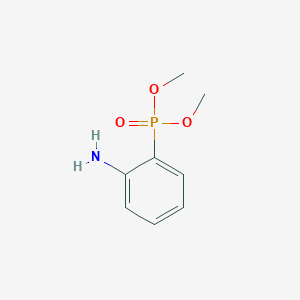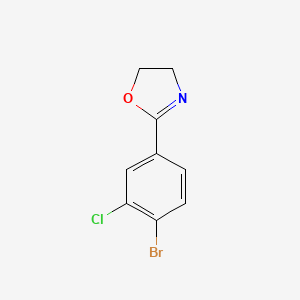
2-(3-Chloro-4-bromo-phenyl)-4,5-dihydro-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-4-bromo-phenyl)-4,5-dihydro-oxazole is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chloro and bromo substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-bromo-phenyl)-4,5-dihydro-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloro-4-bromo-benzaldehyde with an amino alcohol under acidic conditions to form the oxazole ring. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete cyclization
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chloro-4-bromo-phenyl)-4,5-dihydro-oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and bromo substituents on the phenyl ring can be replaced by other nucleophiles.
Oxidation Reactions: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction Reactions: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Products with different substituents on the phenyl ring.
Oxidation Reactions: Oxazolone derivatives.
Reduction Reactions: Dihydro derivatives of the original compound.
Applications De Recherche Scientifique
2-(3-Chloro-4-bromo-phenyl)-4,5-dihydro-oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Chloro-4-bromo-phenyl)-4,5-dihydro-oxazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes and preventing their normal function.
Receptor Modulation: Interacting with cell surface receptors to alter cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Chloro-4-fluoro-phenyl)-4,5-dihydro-oxazole
- 2-(3-Chloro-4-iodo-phenyl)-4,5-dihydro-oxazole
- 2-(3-Chloro-4-methyl-phenyl)-4,5-dihydro-oxazole
Uniqueness
2-(3-Chloro-4-bromo-phenyl)-4,5-dihydro-oxazole is unique due to the presence of both chloro and bromo substituents on the phenyl ring. This combination can lead to distinct chemical reactivity and biological activity compared to other similar compounds with different substituents.
Propriétés
Formule moléculaire |
C9H7BrClNO |
|---|---|
Poids moléculaire |
260.51 g/mol |
Nom IUPAC |
2-(4-bromo-3-chlorophenyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C9H7BrClNO/c10-7-2-1-6(5-8(7)11)9-12-3-4-13-9/h1-2,5H,3-4H2 |
Clé InChI |
WXBBNMKUUJAMBU-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=N1)C2=CC(=C(C=C2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


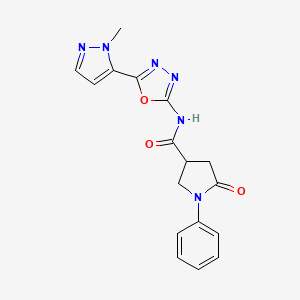
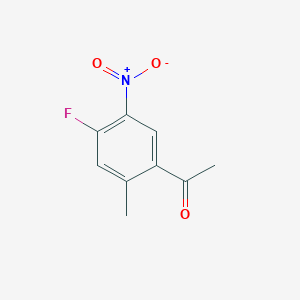
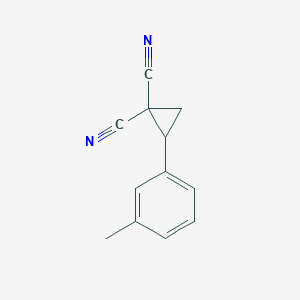
![Cyclopentyl 2-[[4-[[8-(hydroxyamino)-8-oxooctanoyl]amino]phenyl]methylamino]-2-phenylacetate](/img/structure/B14115039.png)
![2-[(2-Methylprop-2-en-1-yl)amino]benzonitrile](/img/structure/B14115044.png)
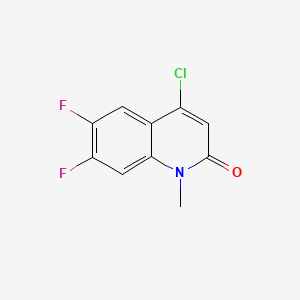
![ethyl 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate](/img/structure/B14115051.png)

![Ethyl (1R,3R,4S)-3-amino-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B14115061.png)
